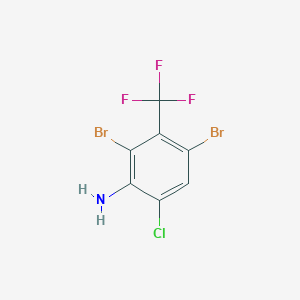

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline

Description

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline is a halogenated aniline derivative with a trifluoromethyl (-CF₃) group at position 3, bromine atoms at positions 2 and 4, and chlorine at position 6 (relative to the amino group at position 1).

Properties

IUPAC Name |

2,4-dibromo-6-chloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClF3N/c8-2-1-3(10)6(14)5(9)4(2)7(11,12)13/h1H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVWROHOOJHOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C(F)(F)F)Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 6-chloro-3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, potassium tert-butoxide, or organolithium compounds. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted anilines, while oxidation reactions can produce nitroanilines or nitrosoanilines.

Scientific Research Applications

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: It is explored for its potential use in drug discovery and development. The presence of halogen atoms and trifluoromethyl groups can enhance the pharmacokinetic properties of drug candidates.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms and trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Substituent Positions and Their Impacts:

Trifluoromethyl Group Position :

- Meta (Position 3): In the target compound, the CF₃ group at position 3 (meta to NH₂) may reduce basicity compared to ortho-substituted analogs. Evidence suggests that 2-(trifluoromethyl)aniline derivatives exhibit higher biological activity due to the ortho effect, which lowers basicity and enhances interaction with hydrophobic enzyme pockets .

- Para (Position 4): Derivatives like 4-(trifluoromethyl)aniline show moderate cholinesterase inhibition (IC₅₀ ~50 µM), with halogenation (Cl, Br) at other positions enhancing activity .

Halogenation Patterns :

- Bromine vs. Chlorine: Bromine’s larger atomic size and lower electronegativity compared to chlorine increase steric hindrance and lipophilicity. For example, 4-bromo-3-(trifluoromethyl)aniline (Similarity: 0.87 to the target compound) may exhibit higher molecular weight (MW) and altered solubility compared to chloro analogs .

- Multi-Halogenation: The target compound’s 2,4-dibromo-6-chloro substitution likely amplifies electron-withdrawing effects, further reducing NH₂ basicity and altering reactivity in coupling reactions (e.g., urea or carbamate formation) .

Table 1: Substituent Effects on Key Properties

Challenges :

- Regioselectivity in multi-halogenation steps.

- Purification of polyhalogenated products, as seen in , where parallel reactions were combined for efficiency .

Enzyme Inhibition:

- Cholinesterase Inhibition : 4-(Trifluoromethyl)aniline derivatives with halogenation (e.g., 4-Cl, 4-Br) show improved activity against butyrylcholinesterase (BChE), with IC₅₀ values <50 µM . The target compound’s bromine atoms may enhance binding affinity but could increase cytotoxicity.

- Anticancer Potential: Nitro-trifluoromethylaniline hybrids (e.g., 4-nitro-3-(trifluoromethyl)aniline) release nitric oxide (NO) under light, demonstrating anticancer activity with low pre-irradiation toxicity . The target’s halogenation might improve photostability or NO-release efficiency.

Drug Development:

- Kinase Inhibitors: Analogous compounds, such as 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline, are used in EGFR/HER2 inhibitors like TAK-285 . The target’s bromine substitutions could modulate kinase selectivity.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s MW (~435 g/mol) and high halogen content suggest low aqueous solubility, necessitating formulation adjustments for pharmacological use.

- Melting Point : Polyhalogenation typically increases melting points (e.g., 2-chloro-6-nitro-4-(trifluoromethyl)aniline has a reported mp of 98–102°C ).

Biological Activity

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention in various fields of chemical and biological research due to its potential bioactive properties. This compound's structure suggests it may interact with biological systems in significant ways, particularly in terms of enzyme inhibition and cellular signaling pathways.

Chemical Structure and Properties

The molecular formula for 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline is C7H3Br2ClF3N. Its structural characteristics include multiple halogen substituents that can influence its reactivity and biological interactions. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance the lipophilicity of the compound, potentially affecting its bioavailability and interaction with cellular membranes.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes, particularly those involved in cancer pathways such as the epidermal growth factor receptor (EGFR). For instance, studies have shown that related anilino derivatives can significantly inhibit EGFR activity, leading to decreased cell proliferation and increased apoptosis in cancer cell lines . This suggests that 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline may also exert similar effects.

Anticancer Potential

Recent studies have explored the anticancer properties of halogenated anilines. For example, anilino derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MDA-MB-231) . The mechanism often involves the inhibition of key signaling pathways that regulate cell growth and survival.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline | A549 | TBD |

| Related Anilino Derivative | MDA-MB-231 | 10.5 |

| Erlotinib | A549 | 16.17 |

Enzyme Inhibition

The inhibition of EGFR by similar compounds has been well-documented. For example, certain anilino derivatives showed IC50 values in the nanomolar range against EGFR . This suggests that 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline could also be evaluated for its EGFR inhibitory potential.

Case Studies

- In Vitro Studies : A series of experiments were conducted to evaluate the cytotoxic effects of various anilino derivatives on different cancer cell lines. The results indicated that compounds with strong electron-withdrawing groups (like trifluoromethyl) demonstrated enhanced cytotoxicity compared to their non-substituted counterparts .

- Structure-Activity Relationship (SAR) : Studies focusing on SAR have revealed that modifications on the aniline ring significantly influence biological activity. The presence of halogens was found to increase potency against specific targets like EGFR .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sequential halogenation. Starting with 3-(trifluoromethyl)aniline, bromination at positions 2 and 4 can be achieved using brominating agents like in or , followed by chlorination at position 6 using . Temperature control (0–25°C) and stoichiometric ratios (1:2 for Br:substrate) are critical to minimize polybromination . Yield optimization requires inert atmospheres (e.g., ) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. What spectroscopic techniques are used to characterize 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline?

- Methodological Answer :

- NMR : - and -NMR confirm substitution patterns (e.g., aromatic proton splitting and -coupling for CF).

- FTIR/Raman : Peaks at 1350–1450 cm (C-F stretch), 500–600 cm (C-Br/C-Cl), and 3400 cm (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (calc. 367.83 g/mol) and isotopic patterns for Br/Cl .

Q. What are the compound’s critical physical properties (solubility, stability) for experimental handling?

- Methodological Answer :

- Solubility : Sparingly soluble in water; prefers polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane).

- Stability : Hygroscopic; store under at 2–8°C. Decomposes above 200°C (DSC/TGA data).

- Hazard : Releases toxic fumes (HBr, HCl) on decomposition; use fume hoods and PPE .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, Cl, CF) influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

- Methodological Answer : The CF group deactivates the aromatic ring, slowing oxidative addition in palladium-catalyzed reactions. Bromine at position 4 acts as the primary leaving group due to lower bond dissociation energy vs. Cl. DFT calculations (B3LYP/6-311++G**) predict activation barriers for Pd(0) insertion: Br (4.2 eV) > Cl (5.1 eV). Optimize using Buchwald-Hartwig conditions (, XPhos, KPO) at 80–100°C .

Q. How can computational modeling (DFT, MD) predict the compound’s interactions in supramolecular systems?

- Methodological Answer :

- DFT : Calculate electrostatic potential surfaces (EPS) to identify H-bond donor/acceptor sites (amine NH, halogen atoms).

- Molecular Dynamics : Simulate solvation dynamics in DMF/water mixtures (AMBER force field) to assess aggregation tendencies.

- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ(C-Br) ← lone pair(N)) affecting stability .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization?

- Methodological Answer :

- Catalyst Choice : Use Pd/C with low Brønsted acidity (e.g., ) to suppress HX elimination.

- Additives : Add KI (10 mol%) to stabilize Pd intermediates and prevent β-hydride elimination.

- Temperature Gradients : Stepwise heating (50°C → 100°C) reduces premature dehalogenation .

Q. How do steric effects from bromine substituents impact regioselectivity in electrophilic substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.